7-Xylosyl-10-deacetyltaxol B

Vue d'ensemble

Description

7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-known anticancer agent. This compound is derived from the yew tree (Taxus species) and exhibits significant antitumor activity. It is particularly notable for its role in the semi-synthesis of paclitaxel, which is used in the treatment of various cancers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 7-Xylosyl-10-deacetyltaxol B involves biocatalysis using engineered yeast. The process includes the use of a glycoside hydrolase gene from Lentinula edodes, which facilitates the bioconversion of 7-Xylosyl-10-deacetyltaxol into 10-deacetyltaxol . The reaction conditions are optimized to include specific concentrations of dimethyl sulfoxide, antifoam supplements, and substrate concentration. The bioconversion process achieves high efficiency, with yields reaching up to 10.58 g/L in a 1 L volume .

Industrial Production Methods

Industrial production of this compound involves high-cell-density fermentation using engineered yeast in large-scale fermenters. The process is scaled up to 200-L fermenters, ensuring high yield and conversion efficiency . The optimization of reaction conditions and the use of recombinant yeast are crucial for the commercial viability of this compound .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

7-Xylosyl-10-deacetyltaxol B undergoes various chemical reactions, including oxidation, reduction, acetylation, and deacetylation. It also undergoes hydrolysis by specific enzymes.

Bioconversion and Hydrolysis

Taxus species produce 7-β-xylosyl-10-deacetyltaxol, which can be bioconverted into 10-deacetyltaxol for the semi-synthesis of paclitaxel [1, 5, 7]. The enzyme β-glycosidase LXYL-P1-2, derived from Lentinula edodes, can hydrolyze this compound into 10-deacetyltaxol, which can be used for the semi-synthesis of paclitaxel. Cellulosimicrobium cellulans can remove the C-7 xylosyl group from 7-xylosyl-10-deacetylpaclitaxel .

Conversion to Taxol and Docetaxel

7-Xylosyl-10-deacetyl taxol A or B can be reacted with periodate in methanol . The resultant 10-deacetyl taxol A or 10-deacetyl taxol B can then be converted into taxol A (=taxol) or taxol B by reacting 10-deacetyl taxol A or B with an acetylating agent at 0-100°C to block the 2' and 7-hydroxyl groups, then acetylating the 10-hydroxyl group with an acetylating agent at 0-100°C followed by deprotecting 2' and 7-hydroxyl groups with a suitable deprotecting agent to taxol A or B . A mixture of taxols can be prepared from 10-deacetyl-7-xylosyltaxanes by three-step reactions: redox, acetylation, and deacetylation [9, 17].

Reagents and Conditions

Common reagents include oxidizing agents, reducing agents, and acetylating agents. Reactions are typically carried out under controlled conditions to ensure high yield and purity of the final products. For example, one process involves reacting 7-xylosyl-10-deacetyl taxol A or B with periodate in methanol. Chloroform and sulphuric acid mixture at 20-60°C yields a dialdehyde product, which is then treated with phenyl hydrazine in methanol-aqueous acetic acid mixture and heated at 50-60°C to degrade the dialdehyde into 10-deacetyl taxol A or B .

Products Formed

Major products formed from these reactions include paclitaxel, cephalomannine, and docetaxel.

Applications De Recherche Scientifique

Bioconversion to Paclitaxel

One of the primary applications of XDT is its bioconversion into paclitaxel. Research has demonstrated that certain microorganisms can convert XDT into 10-deacetyltaxol (DAT), which can then be further processed into paclitaxel. However, the yield from these bioconversion processes has historically been low, necessitating improvements in enzymatic efficiency .

Enzymatic Conversion Processes

Recent studies have focused on enhancing the enzymatic conversion rates of XDT to improve yields:

- Engineered Yeast Strains : Researchers have developed engineered yeast capable of converting XDT to DAT with a conversion rate exceeding 85% under optimal conditions. This method yielded up to 8.42 mg/ml of DAT within 24 hours, marking a significant improvement over previous methodologies .

- Mutagenesis of DBAT : The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) has been genetically modified to increase its catalytic efficiency towards DAT. A double mutant variant showed a catalytic efficiency approximately six times greater than the wild type, facilitating a one-pot conversion process from XDT to paclitaxel .

Synthesis of Taxol Analogues

The conversion of XDT into various taxol analogues is another critical application:

- Improved Synthesis Processes : Patented processes have been developed that utilize periodates to convert XDT into dialdehydes, which are then treated with amine salts to yield intermediates like 10-deacetyl taxols A and B. This method enhances the overall yield and efficiency of producing important taxol precursors .

Case Studies and Research Findings

Several studies highlight the advancements in utilizing XDT for paclitaxel production:

- Microbial Conversion Studies : A study demonstrated that specific strains could effectively convert XDT into DAT, but emphasized the need for further research on optimizing microbial strains and conditions for industrial applications .

- Enzyme Engineering : The enhancement of DBAT through mutagenesis represents a significant breakthrough in enzymatic efficiency, providing an environmentally friendly pathway for taxol production from abundant natural resources .

- Process Optimization : Research has shown that using polar solvents and specific reaction conditions can significantly improve the yields of taxol analogues from XDT, making it a viable option for pharmaceutical applications .

Mécanisme D'action

7-Xylosyl-10-deacetyltaxol B exerts its effects by inhibiting the growth of tumor cells. It targets microtubules, stabilizing them and preventing their depolymerization, which leads to cell cycle arrest and apoptosis . The molecular pathways involved include the inhibition of mitotic spindle formation, which is crucial for cell division .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 7-Xylosyl-10-deacetyltaxol B include:

- Taxezopidine L

- Taxuspine X

- 7-Epi-10-deacetylcephalomannine

Uniqueness

This compound is unique due to its high yield and efficiency in the bioconversion process, making it a valuable precursor for the semi-synthesis of paclitaxel . Its ability to be converted into 10-deacetyltaxol efficiently sets it apart from other similar compounds .

Activité Biologique

Overview

7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-established anticancer agent derived from the yew tree (Taxus species). This compound exhibits significant biological activity, particularly in antitumor applications. Its mechanism of action is closely related to that of paclitaxel, primarily through the stabilization of microtubules, which leads to mitotic arrest in cancer cells.

Mode of Action

The primary mode of action for this compound involves the hyper-stabilization of microtubules, similar to paclitaxel. This stabilization prevents normal mitotic spindle function, thereby inhibiting cell division and promoting apoptosis in cancer cells .

Biochemical Pathways

The compound undergoes bioconversion processes where it can be hydrolyzed by specific enzymes, such as β-glycosidase LXYL-P1-2 from Lentinula edodes, into 10-deacetyltaxol. This conversion is crucial for the semi-synthesis of paclitaxel, addressing the limitations posed by low natural concentrations in yew trees .

Biological Activity

Antitumor Effects

Research has demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including S180 sarcoma. The compound's efficacy as an antitumor agent makes it a valuable precursor for paclitaxel synthesis .

Cellular Effects

The compound's interaction with cellular mechanisms involves alterations in gene expression and significant impacts on various cellular processes. For instance, studies have shown that it can induce apoptosis and inhibit proliferation in cancer cells .

Case Studies and Experimental Results

-

Catalytic Efficiency Improvement

In a study aimed at enhancing the catalytic properties of β-xylosidase LXYL-P1-2, two mutant variants were identified that showed improved catalytic efficiencies (17% and 47% increases) in hydrolyzing this compound compared to the wild type. These findings underscore the potential for optimizing enzyme activity to enhance bioconversion processes . -

Pilot Scale-Up Studies

A pilot study demonstrated that using engineered yeast for bioconversion achieved a conversion efficiency of 93-95% for this compound into 10-deacetyltaxol at a scale of 200 liters. This advancement is critical for commercial applications and addresses the global demand for paclitaxel .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₈H₅₉NO₁₇ |

| Antitumor Activity (IC₅₀) | Varies by cell line |

| Conversion Efficiency (Pilot Study) | 93-95% |

| Enzyme Variants Studied | LXYL-P1–2-EP1, LXYL-P1–2-EP2 |

Propriétés

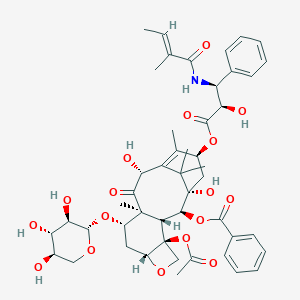

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOWLIDDDUBAEI-ZVZSAYPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H59NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309623 | |

| Record name | 10-Deacetyl-7-xylosyltaxol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

922.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-64-2 | |

| Record name | 10-Deacetyl-7-xylosyltaxol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetyl-7-xylosyltaxol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.